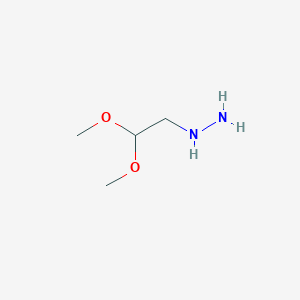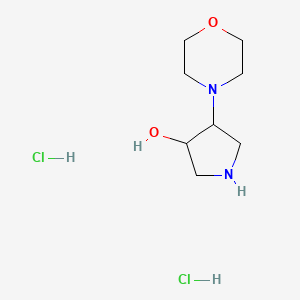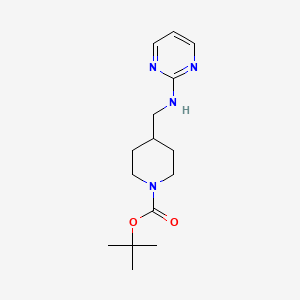
1-Cyclopropyl-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2,4-dimethylbenzene is an organic compound with the molecular formula C₁₁H₁₄ It is a derivative of benzene, where a cyclopropyl group and two methyl groups are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 2,4-dimethylbenzene (also known as xylene) with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum to yield cyclopropyl-2,4-dimethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropyl-2,4-dimethylcyclohexane.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
1-Cyclopropyl-2,4-dimethylbenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals due to its potential biological activity.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-2,4-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring donates electron density to the electrophile, forming a sigma complex. Subsequent deprotonation restores the aromaticity of the ring. The cyclopropyl and methyl groups can influence the reactivity and orientation of the substitution reactions.
Comparaison Avec Des Composés Similaires
- 1-Cyclopropyl-3,5-dimethylbenzene
- 1-Cyclopropyl-2,5-dimethylbenzene
- 1-Cyclopropyl-2,3-dimethylbenzene
Uniqueness: 1-Cyclopropyl-2,4-dimethylbenzene is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring
Propriétés
Numéro CAS |
27546-47-0 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
1-cyclopropyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H14/c1-8-3-6-11(9(2)7-8)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 |
Clé InChI |
IKCIWZCTHIIFPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)

![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)











